molecular formula C20H25N3O3 B5371612 2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid

2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid

Cat. No.: B5371612
M. Wt: 355.4 g/mol
InChI Key: QQXGYPIUGTXRJN-UHFFFAOYSA-N
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Description

2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is a complex organic compound that features a quinoline derivative and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid typically involves multiple steps. One common approach is to start with the quinoline derivative, 2,6,8-trimethylquinoline-4-carboxylic acid. This compound can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

The next step involves the formation of the diazepane ring. This can be achieved through a cyclization reaction using appropriate diamines and carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline ring.

    Substitution: Alkylated or acylated diazepane derivatives.

Scientific Research Applications

2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline ring may intercalate with DNA or interact with proteins, while the diazepane ring could modulate the activity of enzymes through allosteric effects .

Comparison with Similar Compounds

Similar Compounds

    2,6,8-Trimethylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the diazepane ring.

    1,4-Diazepane derivatives: Similar ring structure but different functional groups attached.

Uniqueness

2-[1-(2,6,8-Trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is unique due to the combination of the quinoline and diazepane structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(2,6,8-trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-12-6-13(2)19-16(7-12)17(8-14(3)22-19)20(26)23-5-4-21-10-15(11-23)9-18(24)25/h6-8,15,21H,4-5,9-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGYPIUGTXRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)N3CCNCC(C3)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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